molecular formula C16H17NO B5865643 N,2-bis(4-methylphenyl)acetamide

N,2-bis(4-methylphenyl)acetamide

Cat. No.: B5865643
M. Wt: 239.31 g/mol
InChI Key: PZESOUWLQABOFK-UHFFFAOYSA-N
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Description

N,2-bis(4-methylphenyl)acetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a derivative of acetamide, it shares structural features with other N-arylacetamides, which are recognized as significant intermediates for synthesizing various medicinal, agrochemical, and pharmaceutical compounds . The specific research value, detailed applications, and mechanism of action for this compound require further characterization from scientific literature. Researchers are advised to consult specialized databases and primary research articles for in-depth pharmacological and toxicological information. This product is intended for laboratory and research purposes only. It is not intended for direct use in diagnostics, therapeutics, or any personal applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-bis(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-16(18)17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESOUWLQABOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for N,2 Bis 4 Methylphenyl Acetamide

Strategic Approaches to Amide Bond Formation

The creation of the amide linkage is a cornerstone of organic synthesis. For a molecule like N,2-bis(4-methylphenyl)acetamide, several protocols can be employed, ranging from direct reactions to mediated processes that enhance reactivity and yield.

Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water. This approach is atom-economical but often requires high temperatures (typically >180°C) and long reaction times, which can be detrimental to complex molecules. To overcome these limitations, various catalysts can be employed to facilitate the reaction under milder conditions. Boric acid and its derivatives, as well as certain metallic and non-metallic catalysts, have been shown to promote direct amide formation by activating the carboxylic acid group.

A highly reliable and classical method for amide bond formation involves the conversion of the carboxylic acid precursor, 4-methylphenylacetic acid, into a more reactive acyl halide. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). uniurb.it The resulting 4-methylphenylacetyl chloride is a highly electrophilic species.

This activated intermediate is then reacted with p-toluidine (B81030). The reaction is usually carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct that is formed. chemicalbook.com This method is often high-yielding and proceeds rapidly at or below room temperature.

A general procedure for this type of reaction involves dissolving the aniline (B41778) (p-toluidine) in a suitable solvent like ethyl acetate, cooling the solution, and then adding the acyl chloride. A base is added dropwise to scavenge the acid produced, and the reaction is stirred for a few hours. chemicalbook.com

To avoid the harsh conditions of direct amidation and the handling of moisture-sensitive acyl halides, a wide array of coupling reagents has been developed. These reagents activate the carboxylic acid in situ, allowing for a smooth and efficient reaction with the amine under mild conditions. uni-kiel.de These methods are particularly prevalent in peptide synthesis but are broadly applicable to the formation of any amide bond. uniurb.it The reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. uni-kiel.desigmaaldrich.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce racemization in chiral substrates, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. uni-kiel.depeptide.com

Onium Salts : Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are generally more efficient and lead to fewer side reactions than carbodiimides. sigmaaldrich.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recognized as one of the most effective coupling reagents, especially for sterically hindered substrates, due to the anchimeric assistance provided by the pyridine nitrogen atom. uni-kiel.desigmaaldrich.com The reaction involves the formation of a highly reactive OAt-ester intermediate.

The general workflow involves mixing the carboxylic acid (4-methylphenylacetic acid), the amine (p-toluidine), the coupling reagent, and a non-nucleophilic base (such as diisopropylethylamine, DIPEA) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction typically proceeds to completion within a few hours at room temperature.

Table 1: Comparison of Common Amide Coupling Reagents
AcronymFull NameClassKey Features
DCCDicyclohexylcarbodiimideCarbodiimideCost-effective; byproduct (DCU) is insoluble in many solvents, facilitating removal. peptide.com
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideCarbodiimideWater-soluble reagent and byproduct, allowing for easy aqueous workup. peptide.com
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePhosphoniumHigh efficiency; non-hygroscopic crystalline solid. uni-kiel.de
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumSimilar to BOP, highly effective for hindered couplings. sigmaaldrich.com
HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateAminium/UroniumFast reaction rates with minimal racemization when HOBt is present. peptide.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/UroniumVery high reactivity, superior for difficult or sterically hindered couplings. sigmaaldrich.com

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: p-toluidine and 4-methylphenylacetic acid.

The required aniline precursor is 4-methylaniline, commonly known as p-toluidine. It is an aromatic amine with a methyl group positioned para to the amino group on the benzene (B151609) ring. wikipedia.org A primary industrial and laboratory method for its synthesis is the reduction of p-nitrotoluene. wikipedia.orgrochester.edu

This transformation can be accomplished using various reduction techniques:

Catalytic Hydrogenation : This is a clean and efficient method involving the reaction of p-nitrotoluene with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is typically performed in a solvent like methanol (B129727) or ethanol. rochester.edu

Chemical Reduction : A variety of chemical reducing agents can be used. A classic method is the Bechamp reduction, using iron filings in acidic water. Other metal/acid combinations, such as tin (Sn) in concentrated HCl (a reaction historically significant for aniline synthesis), are also effective. More modern approaches might use reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or transfer hydrogenation using ammonium (B1175870) formate (B1220265) with a Pd/C catalyst. rochester.edu

Table 2: Selected Methods for the Synthesis of p-Toluidine
Starting MaterialReagents/CatalystReaction TypeKey Aspects
p-NitrotolueneH₂, Pd/CCatalytic HydrogenationHigh yield and purity; requires pressure equipment for hydrogen gas. rochester.edu
p-NitrotolueneFe, HCl/H₂OChemical Reduction (Bechamp)Economical; suitable for large-scale industrial production.
p-NitrotolueneAmmonium formate, Pd/CTransfer HydrogenationAvoids the need for high-pressure hydrogen gas; milder conditions. rochester.edu

The second key precursor is 4-methylphenylacetic acid. guidechem.comchemicalbook.com This compound features a carboxymethyl group attached to a toluene (B28343) ring. A common and effective synthetic route starts from 4-methylbenzyl cyanide (p-tolylacetonitrile).

The synthesis generally involves two main steps:

Cyanation : p-Methylbenzyl chloride is reacted with sodium or potassium cyanide in a polar aprotic solvent to form 4-methylbenzyl cyanide via a nucleophilic substitution reaction.

Hydrolysis : The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. google.com

Acidic Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will convert the nitrile group first to a primary amide and then to the carboxylic acid. google.com

Basic Hydrolysis : Refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), yields the carboxylate salt. Subsequent acidification with a mineral acid precipitates the desired 4-methylphenylacetic acid. google.com

An alternative approach is the carbonation of a Grignard reagent derived from 4-methylbenzyl chloride, followed by acidic workup.

Optimization of Reaction Conditions and Catalyst Systems

The direct amidation of 4-methylaniline with 2-(4-methylphenyl)acetic acid is a more atom-economical approach than using an acyl chloride. However, this reaction is thermodynamically challenging and requires a catalyst to proceed efficiently. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and water removal method, is crucial for achieving high yields.

Recent research has highlighted the efficacy of various catalyst systems for direct amidation reactions. Boronic acids, particularly those with ortho-substituents, have emerged as powerful catalysts. researchgate.netrsc.org The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate. rsc.org Zirconium (IV) chloride (ZrCl₄) and other group (IV) metal complexes have also been successfully employed as catalysts for direct amidation, offering good to excellent yields under relatively mild conditions. doi.orgnih.govdiva-portal.org The key to these catalytic reactions is the efficient removal of water, which can be achieved azeotropically with a Dean-Stark apparatus or by using molecular sieves. mdpi.com The choice of dehydrating agent and its activation method can significantly impact the reaction yield. mdpi.com

Microwave irradiation has also been utilized to accelerate amide synthesis, often leading to shorter reaction times and improved yields compared to conventional heating. nih.govresearchgate.net

Below is a table summarizing optimized conditions for the synthesis of this compound based on analogous reactions reported in the literature.

Catalyst SystemSolventTemperature (°C)Dehydrating AgentReported Yield (Analogous Systems)Reference
Boronic Acid (e.g., o-iodophenylboronic acid)Toluene80-1105 Å Molecular SievesHigh researchgate.netrsc.org
Zirconium(IV) Chloride (Cp₂ZrCl₂)Toluene110-140Not specified (likely azeotropic)Very Good to Excellent doi.org
Ceric Ammonium Nitrate (CAN) (Microwave)Solvent-freeVariableNot applicableGood researchgate.net
Potassium tert-butoxide (Microwave)Solvent-freeVariableNot applicableHigh researchgate.net

This table presents plausible conditions for the synthesis of this compound based on data from similar reactions.

Novel Synthetic Routes and Green Chemistry Principles

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable synthetic routes to amides, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free approach to amide synthesis. nih.gov Ball milling is a common mechanochemical technique where the reactants, in this case, 4-methylaniline and an activated form of 2-(4-methylphenyl)acetic acid, are ground together with a catalyst in a milling jar. nih.govrsc.org This method can lead to significantly reduced reaction times and avoids the use of bulk solvents, thereby minimizing waste. nih.gov For instance, the mechanochemical synthesis of various amides has been successfully achieved using activating agents like 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine (B44618) (PPh₃) under solvent-drop grinding conditions. rsc.org This approach could be readily adapted for the synthesis of this compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, presents several advantages for the synthesis of amides like this compound. rsc.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. acs.orgyoutube.com Furthermore, flow systems can be easily automated and scaled up. The synthesis of amides in flow often involves passing a solution of the amine and the carboxylic acid (or its activated derivative) through a heated reactor packed with a solid-supported catalyst. youtube.com This approach facilitates catalyst recycling and product purification. The application of flow chemistry to multiphasic systems, such as gas-liquid-solid reactions, further expands its utility in modern organic synthesis. youtube.com

The development of solvent-free and highly efficient catalytic systems is a cornerstone of green amide synthesis. As mentioned, microwave-assisted synthesis and mechanochemistry often fall under this category. nih.govresearchgate.netrsc.org Research into solid-supported catalysts is particularly active. For example, manganese dioxide on silica (B1680970) has been used for the oxidation of alcohols to aldehydes, which can then be used in subsequent amidation reactions, all under solvent-free conditions. researchgate.net Another approach involves the direct reaction of an amine and a carboxylic acid in the presence of a recyclable, heterogeneous catalyst, such as certain metal oxides or supported acids, at elevated temperatures without any solvent. researchgate.net These methods are highly atom-economical and significantly reduce the environmental impact of the synthesis.

Below is a data table outlining research findings for green synthetic approaches applicable to this compound.

Synthetic ApproachKey FeaturesPotential Advantages for this compound SynthesisRepresentative References
Mechanochemical Synthesis Ball milling, solvent-free or liquid-assisted grinding.Reduced solvent waste, shorter reaction times, potential for novel reactivity. nih.govrsc.org
Flow Chemistry Continuous processing, precise control of reaction parameters.Improved safety and scalability, enhanced yield and selectivity, potential for automation. rsc.orgyoutube.com
Solvent-Free Catalysis Microwave irradiation or conventional heating without a solvent medium.High atom economy, reduced environmental impact, simplified work-up. researchgate.netresearchgate.net
Enzymatic Catalysis Use of enzymes like lipases or acylases.High selectivity, mild reaction conditions, environmentally benign. google.comnih.govwhiterose.ac.uknumberanalytics.com

This table summarizes green synthetic methodologies and their potential application to the synthesis of this compound.

Iii. Spectroscopic and Structural Elucidation Techniques for N,2 Bis 4 Methylphenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within N,2-bis(4-methylphenyl)acetamide.

¹H NMR spectroscopy provides detailed information about the chemical environment, quantity, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the amide proton, the aromatic protons on the two separate phenyl rings, the central methylene (B1212753) protons, and the protons of the two methyl groups.

The aromatic region would likely display two sets of AA'BB' systems, characteristic of para-substituted phenyl rings. The protons on the ring attached to the nitrogen (N-phenyl group) would experience a different electronic environment compared to those on the ring attached to the alpha-carbon (2-phenyl group), leading to different chemical shifts. The amide (N-H) proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methylene (-CH₂-) protons, being adjacent to a carbonyl group and an aromatic ring, are expected to appear as a sharp singlet. The two methyl (-CH₃) groups, being chemically distinct, may present as two separate singlets or could potentially overlap.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Amide (N-H)~7.5 - 8.5Broad Singlet1H
Aromatic (N-C₆H₄)~7.1 - 7.4Multiplet (or two Doublets)4H
Aromatic (C-C₆H₄)~7.0 - 7.2Multiplet (or two Doublets)4H
Methylene (-CH₂-)~3.7Singlet2H
Methyl (N-C₆H₄-CH₃)~2.3Singlet3H
Methyl (C-C₆H₄-CH₃)~2.3Singlet3H

Note: Predicted values are based on analysis of similar structures such as 2-Phenyl-N-(p-tolyl)acetamide and N-(4-methylphenyl)acetamide. semanticscholar.orgnih.govnih.gov

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. The spectrum of this compound would be expected to show signals for the carbonyl carbon, the methylene carbon, the two methyl carbons, and the twelve aromatic carbons (some of which may overlap due to symmetry). The carbonyl carbon of the amide group is characteristically found significantly downfield.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~169 - 171
Aromatic (Quaternary, C-N)~135
Aromatic (Quaternary, C-CH₃ on N-ring)~134
Aromatic (Quaternary, C-CH₂ on C-ring)~137
Aromatic (Quaternary, C-CH₃ on C-ring)~132
Aromatic (CH)~120 - 130
Methylene (-CH₂-)~44
Methyl (-CH₃)~21

Note: Predicted values are based on analysis of similar structures. Quaternary carbons are typically weaker in intensity. semanticscholar.orgiucr.org

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons within each aromatic ring, confirming the AA'BB' spin systems. No correlation would be expected between the aromatic protons and the methylene or methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals. Likewise, each aromatic CH proton signal would be correlated to its specific aromatic carbon signal.

The methylene (-CH₂-) protons showing a correlation to the carbonyl (C=O) carbon and the quaternary carbon of the 2-phenyl ring.

The amide (N-H) proton showing correlations to the carbonyl (C=O) carbon and the quaternary carbon of the N-phenyl ring.

The methyl protons on each ring showing correlations to the quaternary and ortho carbons of their respective rings.

These combined 2D NMR techniques would provide unambiguous evidence for the N-(4-methylphenyl) and 2-(4-methylphenyl)acetamide (B1618915) connectivity.

Infrared and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy excels at identifying polar functional groups. For this compound, the most prominent absorption bands would be associated with the amide linkage.

N-H Stretching: A moderate to sharp band is expected in the region of 3300-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. iucr.org

C-H Stretching: Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the carbonyl group in an amide, is predicted to be in the range of 1680-1660 cm⁻¹. iucr.orgnist.gov This is one of the most diagnostic peaks in the spectrum.

N-H Bending (Amide II): Another key amide band, resulting from N-H bending coupled with C-N stretching, is expected around 1550-1530 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several moderate to weak bands in the 1600-1450 cm⁻¹ region.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch~3280Medium, Sharp
Aromatic C-H Stretch~3030Weak
Aliphatic C-H Stretch~2920Weak-Medium
C=O Stretch (Amide I)~1670Strong, Sharp
N-H Bend (Amide II)~1540Medium-Strong
Aromatic C=C Stretch~1600, 1510, 1450Medium-Weak

Raman spectroscopy provides complementary information to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be particularly useful for highlighting the carbon skeleton.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the two p-tolyl rings would produce strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the aromatic systems.

C-C Backbone Stretching: The stretching of the C-C bonds within the molecular backbone would also be more prominent than in the IR spectrum.

C=O Stretching: The carbonyl stretch, while strong in the IR, would appear with weaker intensity in the Raman spectrum.

Methyl C-H Bending: Symmetric C-H bending modes of the methyl groups would also be easily observable.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and structural motifs. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, the calculated exact mass of the protonated molecule [M+H]⁺ of a related compound, 2-azido-N-(4-methylphenyl)acetamide, was determined to be 190.21, with the found value being 190.1191, showcasing the accuracy of HRMS. nih.gov

Table 1: Illustrative HRMS Data for an Acetamide (B32628) Derivative

Ion Calculated m/z Observed m/z
[M+H]⁺ 190.21 190.1191

Data for 2-azido-N-(4-methylphenyl)acetamide nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a unique pattern of fragment ions, which serves as a molecular fingerprint and provides valuable insights into the compound's structure.

The fragmentation of N-substituted acetamides under EI-MS conditions often involves characteristic bond cleavages. researchgate.net For N-aryl substituted acetamides, common fragmentation pathways include the fission of the carbon-carbon bond adjacent to the carbonyl group and the cleavage of the amide bond. researchgate.net The stability of the resulting fragments, often influenced by the substituents on the phenyl ring, dictates the observed fragmentation pattern. In the case of this compound, the presence of the two p-tolyl groups would significantly influence the fragmentation, leading to the formation of characteristic ions.

Table 2: Predicted Key Fragmentation Ions in the EI-MS of this compound

Fragment Ion Structure Plausible m/z
Molecular Ion [M]⁺ [C₁₆H₁₇NO]⁺ 239
[CH₃C₆H₄CH₂]⁺ p-tolyl-methyl cation 105
[CH₃C₆H₄NHCO]⁺ N-(4-methylphenyl)acetamide fragment 148

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior in the solid state.

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical first step. A common method for growing crystals of organic compounds like this compound is slow evaporation from a suitable solvent or solvent mixture. For example, colorless plate-like crystals of 2-azido-N-(4-methylphenyl)acetamide were successfully grown by dissolving the compound in hot ethanol, filtering the solution, and allowing it to stand undisturbed for several days. nih.gov The choice of solvent is crucial and is often determined empirically to control the rate of crystallization and the quality of the resulting crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell dimensions and the symmetry of the crystal lattice.

The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. For instance, in the structural analysis of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, the positions of hydrogen atoms were located from the difference map and refined. researchgate.net

In related acetamide structures, N-H···O hydrogen bonds are common and play a significant role in forming supramolecular assemblies. nih.gov For example, in the crystal structure of 2-azido-N-(4-methylphenyl)acetamide, each independent molecule forms N-H···O hydrogen bonds with its glide-plane-related counterparts, resulting in zigzag chains. nih.gov The presence of the aromatic p-tolyl groups in this compound also suggests the possibility of π-π stacking interactions between the phenyl rings of adjacent molecules, further stabilizing the crystal lattice. The analysis of these interactions provides a deeper understanding of the forces that govern the self-assembly of the molecules in the solid state. researchgate.netmdpi.com

Iv. Computational and Theoretical Investigations of N,2 Bis 4 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of N,2-bis(4-methylphenyl)acetamide. These methods, grounded in the principles of quantum mechanics, allow for the determination of the molecule's optimized geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining its most stable three-dimensional arrangement.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Structures

Parameter Predicted Value Range
C=O Bond Length 1.22 - 1.25 Å
C-N (amide) Bond Length 1.35 - 1.38 Å
N-C (aryl) Bond Length 1.42 - 1.45 Å
C-C (aryl) Bond Length 1.38 - 1.41 Å
C-N-C Bond Angle 125° - 129°
O=C-N Bond Angle 122° - 125°

Note: These values are illustrative and based on calculations performed on structurally related N-aryl acetamides.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF does not account for electron correlation, which can be significant in accurately predicting certain molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to include electron correlation effects. These methods offer higher accuracy but at a substantially greater computational cost. For a molecule of the size of this compound, these methods would provide a more refined understanding of its electronic energy and structure, serving as a benchmark for DFT results. However, their application is often reserved for smaller systems or when very high accuracy is paramount.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the presence of aromatic rings and the amide linkage influences the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for N-aryl Acetamides

Parameter Typical Energy Range (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -1.5 to -0.5
HOMO-LUMO Gap 4.0 to 5.5

Note: These values are based on DFT calculations for analogous compounds and serve as an estimation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (often colored blue) would be expected around the amide hydrogen and the aromatic protons, highlighting their potential for interactions with nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide a static picture of the most stable molecular conformation, molecules are dynamic entities that exhibit a range of motions. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule. Developed by Richard Bader, QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.

By analyzing the critical points in the electron density of this compound, QTAIM can characterize the nature of its chemical bonds. For example, the analysis of the bond critical points (BCPs) between atoms can provide information about the bond's strength and polarity. The Laplacian of the electron density at the BCP can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. This level of analysis offers a deeper understanding of the bonding within the molecule, complementing the insights gained from orbital-based approaches. While specific QTAIM studies on this compound are not documented, analyses of similar amide-containing molecules have provided detailed characterizations of the C=O, C-N, and N-H bonds.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the computational and theoretical investigations of the chemical compound This compound that aligns with the requested article structure.

Searches for this specific compound did not yield dedicated studies on its Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis, Fingerprint Plots, Fukui Function Analysis, or its Global and Local Reactivity Descriptors.

The information available pertains to structurally related but distinct molecules, such as various monosubstituted acetamide (B32628) derivatives. Adhering to the strict instruction to focus solely on "this compound," it is not possible to generate the requested scientific article with the specified computational and theoretical details.

Therefore, the requested article on the computational and theoretical investigations of this compound cannot be provided at this time due to the absence of relevant scientific data for this specific compound in the public domain.

V. Reactivity and Reaction Mechanisms of N,2 Bis 4 Methylphenyl Acetamide

Amide Hydrolysis and Stability Studies

Amide hydrolysis, a fundamental reaction in organic chemistry, involves the cleavage of the amide bond. This process can be catalyzed by either acid or base. libretexts.org In the context of N,2-bis(4-methylphenyl)acetamide, the stability of the amide bond is a key area of interest.

Under acidic conditions, the hydrolysis of an amide typically yields a carboxylic acid and an ammonium (B1175870) ion. libretexts.org For this compound, this would result in the formation of 2-(4-methylphenyl)acetic acid and 4-methylanilinium ions. Conversely, alkaline hydrolysis produces a carboxylate salt and an amine. libretexts.org The rate of alkaline hydrolysis of amides is influenced by the substituents on both the acyl and amine portions of the molecule. arkat-usa.org Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups, such as the methyl groups in this compound, are expected to decrease the rate compared to unsubstituted analogs. arkat-usa.org

The stability of this compound is also influenced by its solid-state structure. In related N-arylacetamides, the presence of hydrogen bonding and specific crystal packing can affect their stability and reactivity. nih.goviucr.org

Table 1: Predicted Products of this compound Hydrolysis

Hydrolysis ConditionReactantsMajor Products
Acidic (e.g., HCl, heat)This compound, H₃O⁺2-(4-methylphenyl)acetic acid, 4-methylanilinium chloride
Alkaline (e.g., NaOH, heat)This compound, OH⁻Sodium 2-(4-methylphenyl)acetate, 4-methylaniline

Substitution Reactions on the Aromatic Rings

The two p-tolyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The methyl groups are activating and ortho-, para-directing. Given that the para positions are already substituted, electrophilic attack is expected to occur at the ortho positions relative to the methyl groups. The acetamido group's influence on the N-phenyl ring is more complex, as the nitrogen's lone pair can be delocalized into the carbonyl group, affecting its activating and directing effects.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully controlled to achieve selective substitution on one or both aromatic rings.

Reactions at the Alpha-Carbon Position

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site of reactivity in this compound. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the carbonyl group and the potential for resonance stabilization of the resulting conjugate base, an enolate. masterorganicchemistry.comyoutube.com

The formation of an enolate from this compound would create a potent nucleophile. masterorganicchemistry.com This enolate can then participate in a variety of reactions, most notably alkylation, where a new carbon-carbon bond is formed by reacting the enolate with an alkyl halide. libretexts.org This provides a powerful method for elaborating the structure of the molecule. The stereochemical outcome of such reactions can often be controlled by the use of chiral auxiliaries. masterorganicchemistry.com

Another important reaction involving the alpha-carbon is the aldol (B89426) reaction, where the enolate attacks a carbonyl compound to form a β-hydroxy amide. youtube.com Subsequent dehydration can lead to the formation of an α,β-unsaturated amide.

Table 2: Potential Reactions at the Alpha-Carbon of this compound

Reaction TypeReagentsProduct Type
Enolate FormationStrong base (e.g., LDA)Enolate anion
Alkylation1. Strong base 2. Alkyl halide (R-X)α-Alkyl-N,2-bis(4-methylphenyl)acetamide
Aldol Addition1. Base 2. Aldehyde or Ketoneβ-Hydroxy-N,2-bis(4-methylphenyl)acetamide derivative

Mechanistic Pathways of Formation and Transformation

The synthesis of this compound typically involves the reaction of 2-(4-methylphenyl)acetyl chloride with 4-methylaniline. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, in the study of amide hydrolysis, using ¹⁸O-labeled water can help determine whether the oxygen in the resulting carboxylic acid comes from the water or the original amide. researchgate.net For this compound, such experiments could definitively establish the mechanistic details of its hydrolysis and other transformations.

While many reactions of amides proceed through ionic intermediates, the possibility of radical pathways exists, particularly under specific conditions such as photolysis or in the presence of radical initiators. Radical trapping experiments, which utilize molecules that can react with and "trap" radical intermediates, could be employed to investigate whether radical mechanisms play a role in the synthesis or degradation of this compound. researchgate.netresearchgate.net

Vi. Synthesis and Characterization of N,2 Bis 4 Methylphenyl Acetamide Derivatives and Analogues

Modification of the N-Phenyl Moiety

Modification of the N-phenyl group is a common strategy to create analogues of N,2-bis(4-methylphenyl)acetamide. This is typically achieved by reacting 2-(4-methylphenyl)acetyl chloride (or a related activated carboxylic acid) with a variety of substituted anilines. This approach allows for the introduction of a wide array of substituents onto the N-phenyl ring, including electron-donating and electron-withdrawing groups.

A general and widely used method is the chloroacetylation of substituted anilines with chloroacetyl chloride, followed by substitution of the chlorine atom. nih.govresearchgate.net For instance, reacting various anilines with chloroacetyl chloride in glacial acetic acid provides the corresponding 2-chloro-N-substituted-acetamides. nih.gov These intermediates can then be further modified. Research has shown the synthesis of N-phenylacetamide derivatives bearing complex moieties like 4-arylthiazoles, which are constructed by reacting an appropriate aminophenyl)acetamide intermediate with α-bromophenylethanone derivatives. nih.gov

Detailed characterization data from studies on related N-methyl-N-arylacetamides, where the alpha-carbon is part of an acetyl group rather than a p-tolylacetyl group, demonstrates the impact of these substitutions. The introduction of formyl, acetyl, trifluoromethyl, and nitro groups at the para-position of the N-phenyl ring has been documented, with products characterized by NMR and IR spectroscopy. rsc.org

Table 1: Examples of Derivatives with Modified N-Phenyl Moiety
Derivative NameModification on N-Phenyl RingSynthetic ApproachSource
N-(4-Formylphenyl)-N-methylacetamidep-FormylN-methylation and acylation of p-aminobenzaldehyde. rsc.org
N-(4-Acetylphenyl)-N-methylacetamidep-AcetylN-methylation and acylation of p-aminoacetophenone. rsc.org
N-methyl-N-(4-(trifluoromethyl)phenyl)acetamidep-TrifluoromethylN-methylation and acylation of 4-(trifluoromethyl)aniline. rsc.org
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamidep-((4-(4-fluorophenyl)thiazol-2-yl)amino)Multi-step synthesis involving condensation of a thiourea (B124793) intermediate with an α-halocarbonyl compound. nih.gov
2-((1H-benzimidazol-2-yl)thio)-N-(2-methylphenyl)acetamideo-Methyl and subsequent functionalizationReaction of 2-chloro-N-(2-methylphenyl)acetamide with 2-mercaptobenzimidazole. nih.gov

Modification of the Alpha-Carbon Phenyl Moiety

Altering the phenyl group at the alpha-carbon position involves using a different substituted phenylacetic acid derivative as the acylating agent. This allows for the exploration of structural changes on the part of the molecule derived from the carboxylic acid. The synthesis follows the same fundamental principle of amide bond formation, where a substituted phenylacetyl chloride is reacted with p-toluidine (B81030).

An illustrative example of this type of modification is found in a patented process for synthesizing esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acid derivatives. google.com In this process, a complex acyl chloride, 2-(5'-p-toluyl-1'-methylpyrrol)acetyl chloride, is synthesized from its corresponding carboxylic acid. This acyl chloride is then reacted with N-(4'-hydroxyphenyl)acetamide to yield the final product. google.com This demonstrates a strategy where the alpha-phenyl group is replaced entirely by a more complex, heterocyclic acyl moiety, highlighting the versatility of the amide synthesis.

Table 2: Examples of Derivatives with Modified Alpha-Aryl Moiety
Derivative NameModification on Alpha-Aryl MoietySynthetic ApproachSource
4'-Acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrol)acetateReplacement of p-tolyl with a 5'-p-toluyl-1'-methylpyrol-2-yl groupReaction of 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride with N-(4'-hydroxyphenyl)acetamide. google.com

Introduction of Heteroatoms or Functional Groups

The introduction of heteroatoms or novel functional groups into the this compound scaffold is a key strategy for creating structurally diverse analogues. These modifications can be made to the aryl rings or the acetamide (B32628) backbone.

One notable example is the synthesis of 2-azido-N-(4-methylphenyl)acetamide. researchgate.netmdpi.com This compound is prepared by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097) in an ethanol/water mixture under reflux. researchgate.netmdpi.com The reaction results in the substitution of the alpha-chloro group with an azide (N₃) functional group. The product was thoroughly characterized, with a reported yield of 73% and a melting point of 360–362 K. Spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and HRMS) confirmed the structure. researchgate.netmdpi.com

Another approach involves introducing a sulfonyl group. The synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide was achieved via a two-step process. iucr.org First, 4-fluoro-N-isopropylbenzenamine was reacted with 2-(methylthio)acetyl chloride to form an intermediate, N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide. This intermediate was then oxidized using meta-chloroperbenzoic acid (mCPBA) to yield the final methylsulfonyl derivative. iucr.org

Furthermore, entire heterocyclic systems can be incorporated. As mentioned previously, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrates the introduction of a complex heterocyclic system, which is a significant structural modification from the simple phenyl ring. nih.gov

Table 3: Examples of Derivatives with Introduced Heteroatoms or Functional Groups
Derivative NameIntroduced Group/AtomSynthetic MethodReported DataSource
2-Azido-N-(4-methylphenyl)acetamideα-Azido (-N₃)Nucleophilic substitution of 2-chloro-N-(p-tolyl)acetamide with NaN₃.Yield: 73%, mp: 360-362 K researchgate.netmdpi.com
N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamideα-Methylsulfonyl (-SO₂CH₃)Oxidation of the corresponding methylthio-acetamide with mCPBA.- iucr.org
2,2,2-trifluoro-N-(4-methylphenyl)acetamideα-Trifluoromethyl (-CF₃)Acylation of p-toluidine with a trifluoroacetylating agent.Mol. Weight: 203.164 g/mol synhet.com

Stereochemical Control in Derivative Synthesis

When the alpha-carbon of the acetamide is substituted, it becomes a chiral center, leading to the possibility of enantiomers. Achieving stereochemical control to synthesize specific enantiopure or enantioenriched derivatives is a significant challenge and an area of active research in modern organic synthesis. Methodologies for the asymmetric synthesis of related arylamides often rely on catalysis or the use of chiral auxiliaries. uzh.ch

Recent advances in nickel catalysis have provided powerful tools for the asymmetric synthesis of α-arylamides. uzh.ch For example, asymmetric Ni-catalyzed hydroarylation of N-vinylamides using iodoarenes and a chiral bi(imidazoline) nickel complex has been developed. The stereochemistry is determined in the olefin insertion step, which is influenced by the chiral ligand on the nickel catalyst. uzh.ch

Another powerful strategy involves the use of chiral auxiliaries. The asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines, which are structurally related to the core of interest, has been achieved with high diastereoselectivity. nih.gov This method employs the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde (B10831) hydrate (B1144303) to form a chiral N-sulfinyl imine. The subsequent addition of an aryllithium reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinamide group. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral amine. nih.gov This approach demonstrates how a temporary chiral group can direct the stereochemical outcome of a reaction to produce a single enantiomer of the final product. While not applied directly to this compound in the reviewed literature, these principles are directly applicable to the stereoselective synthesis of its derivatives.

Vii. Potential Chemical and Material Science Applications of N,2 Bis 4 Methylphenyl Acetamide and Its Derivatives

Role as Ligands in Coordination Chemistry

There is no available scientific literature detailing the synthesis, structural characterization, or coordination behavior of metal complexes involving N,2-bis(4-methylphenyl)acetamide as a ligand. Research in this specific area appears to be unpublished.

No studies have been found that report the synthesis of metal complexes using this compound.

As no metal complexes have been synthesized, there is no data on their structural characterization.

The coordination behavior and potential binding modes of this compound with various metal centers have not been investigated or reported in peer-reviewed literature.

Applications in Organic Synthesis as Intermediates or Catalysts

There is no published research demonstrating the use of this compound as a synthetic intermediate or as a catalyst in organic reactions.

Viii. Advanced Analytical Methodologies for N,2 Bis 4 Methylphenyl Acetamide

Chromatographic Separation and Purification Techniques

Chromatographic techniques are paramount for the separation and purification of N,2-bis(4-methylphenyl)acetamide from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative isolation of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.

In a typical RP-HPLC method, a non-polar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 column is a frequent choice for the separation of moderately polar compounds like this compound. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the potential addition of modifiers like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com The use of formic acid is particularly important for applications where the eluent is directed to a mass spectrometer (MS) for detection, as it is a volatile buffer. sielc.comsielc.comsielc.com

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on common practices for similar molecules. sigmaaldrich.com

ParameterCondition
Column Ascentis® Express C18, 10 cm x 4.6 mm I.D., 2.7 µm
Mobile Phase [A] Water; [B] Acetonitrile (Gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 254 nm
Injection Volume 5 µL

This liquid chromatography method can be scaled up for the preparative separation and isolation of this compound from impurities. sielc.comsielc.comsielc.com

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a valuable tool for its analysis, often following a derivatization step to increase volatility and thermal stability. Although direct GC analysis of this compound is not commonly reported, GC is a standard method for the analysis of related acetamides and their derivatives. synhet.com For instance, the analysis of N-methyl-N-(4-methylphenyl)acetamide has been documented using GC. nist.gov

For the analysis of this compound, a potential workflow would involve a derivatization reaction, such as silylation, to convert the amide functional group into a more volatile derivative. The resulting derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase.

A hypothetical GC method for a volatile derivative of this compound is presented below.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), then ramp to 300 °C at 15 °C/min (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 320 °C

Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid and efficient monitoring of chemical reactions, including the synthesis of this compound. nih.goviucr.org Its simplicity, low cost, and speed make it ideal for tracking the consumption of starting materials and the formation of the desired product. thieme.de

In the synthesis of 2-azido-N-(4-methylphenyl)acetamide, a related compound, TLC was used to monitor the reaction progress. nih.goviucr.org A similar approach can be applied to the synthesis of this compound. The choice of the stationary phase, typically silica (B1680970) gel 60 F254, and the mobile phase is crucial for achieving good separation. researchgate.net The mobile phase, a mixture of solvents, is selected to provide a significant difference in the retention factor (Rf) values between the reactants and the product.

The following table provides an example of a TLC system that could be used for monitoring a reaction to produce this compound.

ParameterDescription
Stationary Phase Silica gel 60 F254 plate
Mobile Phase Ethyl acetate/Hexane (e.g., 1:1 v/v)
Visualization UV light at 254 nm, or staining with an appropriate reagent (e.g., iodine vapor)

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. nih.gov In a successful reaction, the spot corresponding to the starting material will diminish over time, while the spot for the product will intensify.

Quantitative Analysis Methods

Quantitative analysis methods are essential for determining the exact amount or concentration of this compound in a sample. Spectrophotometric and titrimetric methods are two classical approaches that can be employed for this purpose.

Spectrophotometry, particularly UV-Visible spectrophotometry, can be a straightforward and sensitive method for the quantitative analysis of this compound, provided the compound has a suitable chromophore. nih.gov The aromatic rings in this compound are expected to absorb UV radiation, allowing for its quantification. nist.govnist.govresearchgate.net

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The following table summarizes the key parameters for a potential spectrophotometric method.

ParameterDescription
Solvent Ethanol or Methanol (B129727)
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (likely in the UV range)
Calibration Range Dependent on the molar absorptivity of the compound
Instrumentation UV-Visible Spectrophotometer

It is important to note that the presence of other absorbing species in the sample can interfere with the analysis, potentially requiring a sample cleanup step prior to measurement.

Titrimetric methods, while less common for the analysis of neutral organic compounds like this compound, could potentially be developed under specific conditions. For example, if the amide bond can be quantitatively hydrolyzed to produce a corresponding amine and carboxylic acid, the resulting products could be titrated.

A possible, though not standard, approach would involve the acidic or basic hydrolysis of the amide. For instance, hydrolysis with a known excess of a strong acid, followed by back-titration of the unreacted acid with a standard base, could be explored. However, the conditions for complete and selective hydrolysis would need to be carefully established.

Due to the likely need for harsh reaction conditions and the potential for side reactions, titrimetric methods are generally less favored for the routine analysis of this compound compared to chromatographic and spectrophotometric techniques. synhet.com

Ix. Future Research Directions and Perspectives on N,2 Bis 4 Methylphenyl Acetamide

Exploration of Undiscovered Synthetic Routes

The development of novel and efficient synthetic pathways to N,2-bis(4-methylphenyl)acetamide is a primary area for future research. While classical amide bond formation reactions are likely applicable, the exploration of more sustainable and atom-economical methods is of considerable interest. Potential research directions include:

Catalytic C-H Amination: Direct C-H amination of a suitable precursor could offer a more efficient route, minimizing the need for pre-functionalized starting materials. Research in this area would focus on identifying appropriate catalysts, such as those based on transition metals like rhodium or palladium, that can selectively activate the desired C-H bond.

Flow Chemistry Synthesis: The use of microreactor technology could enable a more controlled, scalable, and potentially higher-yielding synthesis. Continuous flow processes can offer advantages in terms of reaction time, temperature control, and safety, particularly for exothermic reactions.

Biocatalytic Approaches: Employing enzymes, such as lipases or amidases, could provide a green and highly selective method for the synthesis of this compound. This would involve screening for suitable enzymes and optimizing reaction conditions to achieve high conversion and purity.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Potential Challenges
Catalytic C-H Amination High atom economy, reduced waste Catalyst cost and sensitivity, regioselectivity control
Flow Chemistry Synthesis Enhanced control, scalability, safety Initial setup cost, potential for clogging

Development of Novel Spectroscopic Characterization Techniques

Advancements in spectroscopic techniques can provide deeper insights into the structural and dynamic properties of this compound. Future research could focus on the application and development of the following:

Solid-State NMR (ssNMR) Spectroscopy: For a comprehensive understanding of the compound's structure in the solid state, including polymorphism and intermolecular interactions, advanced ssNMR experiments would be invaluable.

Chiroptical Spectroscopy: If chiral variants of this compound are synthesized, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for characterizing their stereochemistry.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in areas like organic electronics.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental efforts. Future computational studies could include:

Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: To understand the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying potential interactions with larger systems, such as enzymes or polymer matrices, with high accuracy.

Table 2 outlines potential computational models and their applications.

Table 2: Advanced Computational Models for this compound

Computational Model Predicted Properties Potential Applications
Density Functional Theory (DFT) Spectroscopic data, electronic structure Guiding synthesis, understanding reactivity
Molecular Dynamics (MD) Conformational dynamics, solvation Predicting behavior in different environments

Diversification of Chemical and Material Science Applications

The structural motifs within this compound suggest a range of potential applications that warrant investigation. Future research could explore its use as:

A Building Block for Organic Synthesis: The amide and aryl groups can be further functionalized to create more complex molecules with potential applications in medicinal chemistry or materials science.

A Component in Organic Light-Emitting Diodes (OLEDs): The aromatic rings suggest potential for luminescence, and with appropriate modification, it could be investigated as a host or emissive material in OLED devices.

A Monomer for High-Performance Polymers: The structural rigidity and potential for intermolecular interactions could make it a candidate for the synthesis of novel polyamides with desirable thermal and mechanical properties.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up avenues for collaborative research across different scientific disciplines.

Medicinal Chemistry: In collaboration with biologists, the compound and its derivatives could be screened for biological activity, targeting diseases where similar chemical scaffolds have shown promise.

Materials Science and Engineering: Working with materials scientists, the compound could be incorporated into novel composites or functional materials, exploring its impact on their properties.

Chemical Engineering: Collaboration with chemical engineers will be crucial for optimizing and scaling up any promising synthetic routes developed, translating laboratory-scale discoveries into viable industrial processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.